molecular formula C13H15N3 B1439125 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline CAS No. 1118787-59-9

4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline

Cat. No. B1439125
M. Wt: 213.28 g/mol
InChI Key: XNHBWYMEMZIJMV-UHFFFAOYSA-N
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Description

4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline is a chemical compound with the molecular formula C13H15N3 and a molecular weight of 213.28 .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters. They were treated with hydrazine hydrate in ethanol under reflux to give compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15N3/c14-10-7-5-9 (6-8-10)13-11-3-1-2-4-12 (11)15-16-13 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Photocatalysis in Arylation

Saritha, Annes, and Ramesh (2021) demonstrated the application of 4CzIPN, a carbazole-based photocatalyst, in the highly regioselective arylation of 2H-indazole derivatives. This study highlighted a synthetic route involving safe and accessible aniline precursors for radical reactions, suggesting potential applications in photocatalysis and organic synthesis (Saritha, Annes, & Ramesh, 2021).

Electroluminescent Properties

Jin et al. (2020) explored the synthesis and characterization of compounds including N,N-diphenyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline. Their work focused on the electroluminescent properties of these compounds, indicating potential applications in organic light-emitting diodes (OLEDs) (Jin et al., 2020).

Applications in Organic Synthesis

Soga, Niwa, and Shiraishi (1980) researched the synthesis of 1-substituted 3-(dialkylaminoalkoxy)-4,5,6,7-tetrahydro-1H-indazoles, demonstrating the compound's versatility in organic synthesis (Soga, Niwa, & Shiraishi, 1980).

Novel Polymer Synthesis for Solar Cells

Shahhosseini et al. (2016) synthesized a novel monomer, 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, for the electrochemical synthesis of a polymer used in dye-sensitized solar cells. This indicates potential applications in renewable energy technologies (Shahhosseini et al., 2016).

In Vitro Antibacterial Evaluation

Khan et al. (2017) synthesized and evaluated 4,5-dihydro-1H-indazoles for their in-vitro antibacterial potential, suggesting possible applications in antimicrobial research (Khan et al., 2017).

Photoluminescent Copper(I) Complexes

Manbeck, Brennessel, and Eisenberg (2011) investigated photoluminescent copper(I) complexes involving 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline. Their research has implications for the development of photoluminescent materials (Manbeck, Brennessel, & Eisenberg, 2011).

Antioxidant Properties

Polo et al. (2016) conducted a study on tetrahydroindazoles, assessing their in vitro antioxidant activity. This research points to potential health-related applications of compounds like 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline in antioxidant therapies (Polo et al., 2016).

Synthesis of Free Radical Scavenging Pyrimido-Fused Indazoles

Palaniraja et al. (2016) developed a metal-free synthesis of pyrimido-fused indazoles, exploring their applications as free radical scavengers and in fluorescence studies. This suggests their utility in chemical sensing and antioxidant research (Palaniraja et al., 2016).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h5-8H,1-4,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHBWYMEMZIJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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